N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol
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Overview
Description
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol is a compound that combines three distinct chemical entities: N’-(2-aminoethyl)ethane-1,2-diamine, formaldehyde, and phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N’-(2-aminoethyl)ethane-1,2-diamine involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an OH type anion exchange resin. The reaction is carried out at temperatures ranging from 50°C to 150°C and pressures between 5 Mpa to 25 Mpa . Formaldehyde is typically produced industrially by the catalytic oxidation of methanol. Phenol is commonly synthesized through the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N’-(2-aminoethyl)ethane-1,2-diamine can undergo oxidation reactions, often resulting in the formation of corresponding amides or imines.
Reduction: This compound can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Amides, imines.
Reduction: Simpler amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of polyimine networks.
Biology: Employed in the preparation of various biological buffers and reagents.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol involves its interaction with various molecular targets and pathways. The compound can form imine linkages through condensation reactions with aldehydes, leading to the formation of stable crosslinked networks . These interactions are crucial for its applications in polymer chemistry and material science.
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: Similar structure but lacks the formaldehyde and phenol components.
Triethylenetetramine: Contains additional ethylene units, providing different chemical properties.
Ethylenediamine: Simpler structure with only two amine groups.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol is unique due to its combination of amine, aldehyde, and phenol functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various scientific and industrial fields.
Properties
CAS No. |
90367-45-6 |
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Molecular Formula |
C11H21N3O2 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol |
InChI |
InChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2 |
InChI Key |
YQYMKPAKHGOCKJ-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1=CC=C(C=C1)O.C(CNCCN)N |
Related CAS |
55552-95-9 68583-68-6 |
Origin of Product |
United States |
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